

# Physicochemical properties of Methyl 5-methylpyrazine-2-carboxylate

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## Compound of Interest

Compound Name: Methyl 5-methylpyrazine-2-carboxylate

Cat. No.: B1584754

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An In-Depth Technical Guide to the Physicochemical Properties of **Methyl 5-methylpyrazine-2-carboxylate**

## Introduction: A Molecule of Diverse Functionality

**Methyl 5-methylpyrazine-2-carboxylate** (CAS No. 41110-33-2) is a heterocyclic compound that stands at the crossroads of medicinal chemistry, materials science, and sensory science. As a substituted pyrazine, its aromatic system and functional groups—a methyl group and a methyl ester—impart a unique combination of chemical reactivity, physical properties, and biological significance. This guide provides an in-depth exploration of its physicochemical properties, offering a critical resource for researchers, scientists, and drug development professionals. Understanding these core characteristics is paramount for its effective synthesis, purification, formulation, and application.

The molecule serves as a key intermediate in the synthesis of important compounds, including the anti-diabetic drug Glipizide[1]. It is also a building block for 5,5'-dimethyl-2,2'-bipyrazine derivatives, which are utilized in transition metal complexes for solar energy conversion research. Beyond the pharmaceutical and materials sectors, its distinct smoky and nutty aroma makes it a valuable component in the flavor and fragrance industry[2][3]. This multifaceted utility underscores the importance of a comprehensive understanding of its chemical and physical identity.

## Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers. The structure of **Methyl 5-methylpyrazine-2-carboxylate**, featuring a pyrazine ring substituted at the C2 and C5 positions, is the primary determinant of its properties.

Caption: 2D Chemical Structure of **Methyl 5-methylpyrazine-2-carboxylate**.

## Key Identifiers and Physicochemical Properties

A summary of the compound's key identifiers and quantitative properties is presented below. These values are essential for everything from reaction stoichiometry calculations to analytical method development.

Property	Value	Source(s)
CAS Number	41110-33-2	[2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2][4]
Molecular Weight	152.15 g/mol	[2][4]
Appearance	Solid, Light yellow to yellow	[5][6]
Melting Point	92 °C	[2][4]
Boiling Point	234.1 ± 35.0 °C (Predicted)	[2][4]
Density	1.169 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][4]
Solubility	Soluble in Dichloromethane, Methanol	[2][6]
pKa	-0.23 ± 0.10 (Predicted)	[2][4]
LogP (XLogP3)	0.17 (Predicted)	[4]
Polar Surface Area (PSA)	52.1 Å <sup>2</sup>	[4]

# Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining key physicochemical parameters.

## Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

**Causality:** DSC is the preferred method over traditional melting point apparatus as it provides a more accurate thermodynamic melting point ( $T_m$ ) and can reveal information about sample purity and polymorphism. The onset temperature of the endothermic melt event is the most reliable value for the melting point.

**Methodology:**

- **Sample Preparation:** Accurately weigh 1-3 mg of **Methyl 5-methylpyrazine-2-carboxylate** into a standard aluminum DSC pan.
- **Instrument Setup:** Crimp the pan with an aluminum lid. Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:**
  - Equilibrate the cell at 25 °C.
  - Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
  - Record the heat flow as a function of temperature.
- **Data Analysis:** Determine the melting point from the onset of the melting endotherm on the resulting thermogram.



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Caption: Workflow for Melting Point Determination using DSC.

## Protocol 2: Qualitative Solubility Assessment

**Causality:** Understanding a compound's solubility profile in various solvents is critical for choosing appropriate systems for synthesis workups, purification (e.g., crystallization), and analytical characterization (e.g., NMR, HPLC). This protocol establishes a baseline qualitative assessment.

**Methodology:**

- **Solvent Selection:** Prepare vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
- **Sample Addition:** Add approximately 1 mg of **Methyl 5-methylpyrazine-2-carboxylate** to each vial.
- **Observation at Room Temperature:** Vigorously vortex each vial for 30 seconds. Visually inspect for complete dissolution.
- **Observation with Heating:** If the sample is not soluble at room temperature, gently heat the vial in a water bath (up to 50°C) and observe any change.
- **Classification:** Classify the solubility as "Freely Soluble" (>100 mg/mL), "Soluble" (10-100 mg/mL), "Slightly Soluble" (1-10 mg/mL), or "Insoluble" (<1 mg/mL) based on visual inspection. (Note: These are estimations; quantitative analysis requires a more rigorous protocol).

# Spectroscopic and Structural Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

## Predicted Spectroscopic Analysis

While experimental spectra for **Methyl 5-methylpyrazine-2-carboxylate** are not readily available in public databases, we can predict the key features based on its structure and data from close analogs like methyl pyrazine-2-carboxylate[7][8].

- $^1\text{H}$  NMR (Proton NMR):
  - Pyrazine Protons (2H): Two singlets or narrow doublets are expected in the aromatic region ( $\delta$  8.5-9.2 ppm). The proton adjacent to the ester group will likely be the most downfield.
  - Methyl Ester Protons (3H): A sharp singlet is expected around  $\delta$  3.9-4.1 ppm.
  - Ring Methyl Protons (3H): A sharp singlet is expected further upfield, around  $\delta$  2.6-2.8 ppm.
- $^{13}\text{C}$  NMR (Carbon NMR):
  - Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, typically  $\delta$  160-165 ppm.
  - Pyrazine Carbons (4C): Four distinct signals are expected in the aromatic region ( $\delta$  140-155 ppm).
  - Methoxy Carbon (-OCH<sub>3</sub>): A signal around  $\delta$  52-55 ppm.
  - Ring Methyl Carbon (-CH<sub>3</sub>): The upfield signal, expected around  $\delta$  20-25 ppm.
- Infrared (IR) Spectroscopy:
  - C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740  $\text{cm}^{-1}$ .
  - C-O Stretch (Ester): A strong band in the 1100-1300  $\text{cm}^{-1}$  region.

- Aromatic C=N/C=C Stretches: Multiple bands in the 1400-1600  $\text{cm}^{-1}$  region.
- C-H Stretches (Aromatic and Aliphatic): Bands appearing just above and just below 3000  $\text{cm}^{-1}$ , respectively.
- Mass Spectrometry (MS):
  - Molecular Ion ( $M^+$ ): A clear peak at  $m/z = 152$ , corresponding to the molecular weight.
  - Key Fragments: Expect a significant fragment at  $m/z = 121$ , corresponding to the loss of the methoxy group ( $-\text{OCH}_3$ ). Another fragment at  $m/z = 93$  would correspond to the loss of the entire carbomethoxy group ( $-\text{COOCH}_3$ ).

## Synthesis and Reactivity

The primary laboratory synthesis involves the esterification of its carboxylic acid precursor.

### Protocol 3: Synthesis via Fischer Esterification

**Causality:** This classic acid-catalyzed reaction is a direct and efficient method for converting a carboxylic acid to its corresponding methyl ester. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

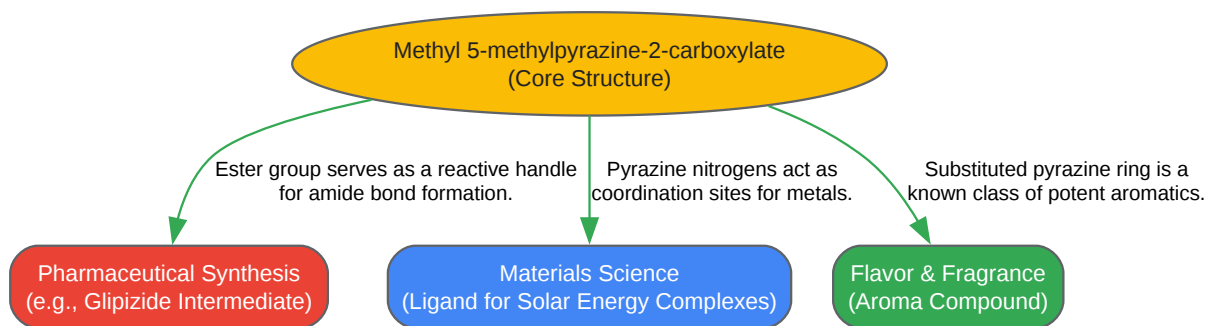
**Methodology:**

- **Reaction Setup:** To a stirred solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol (10 volumes), cool the mixture to 0-5  $^{\circ}\text{C}$  in an ice bath.
- **Catalyst Addition:** Slowly add concentrated sulfuric acid (0.1 eq) dropwise, maintaining the internal temperature below 10  $^{\circ}\text{C}$ .
- **Reaction:** After the addition is complete, heat the reaction mixture to 65  $^{\circ}\text{C}$  and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Cool the solution to room temperature. Remove the excess methanol via rotary evaporation.

- Extraction: Partition the crude residue between water and a suitable organic solvent (e.g., dichloromethane). Separate the layers.
- Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.

## Applications and Relevance in Research

The utility of **Methyl 5-methylpyrazine-2-carboxylate** is directly linked to its structure, allowing it to serve as a versatile building block.



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Caption: Relationship between molecular structure and applications.

- **Pharmaceutical Intermediate:** The ester functional group is an excellent synthetic handle. It can be readily hydrolyzed back to the carboxylic acid or converted to an amide, a crucial step in the synthesis of the sulfonylurea drug Glipizide<sup>[1]</sup>.
- **Ligand Synthesis:** The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons, allowing them to act as bidentate or bridging ligands for transition metals. This property is exploited in the creation of complexes studied for their photophysical properties in solar energy applications.
- **Aroma Chemistry:** Pyrazines are well-known for their potent aromas, often associated with roasted or toasted foods. The specific substitution pattern on **Methyl 5-methylpyrazine-2-**

**carboxylate** gives rise to its characteristic smoky and nutty notes, making it useful in food and tobacco products[3].

## Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

- **Hazard Identification:** The compound is classified as harmful if swallowed (H302)[9]. It may cause skin, eye, and respiratory irritation.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is between 2-8°C[2].
- **First Aid:**
  - **If Swallowed:** Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[9].
  - **In Case of Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  - **In Case of Skin Contact:** Wash with plenty of soap and water.

## Conclusion

**Methyl 5-methylpyrazine-2-carboxylate** is a molecule of significant scientific and commercial interest. Its physicochemical properties, from its melting point and solubility to its spectroscopic signature, are all direct consequences of its unique molecular architecture. This guide has provided a comprehensive overview, including detailed experimental protocols and an analysis of its applications, to equip researchers with the foundational knowledge required to confidently and safely utilize this versatile compound in their work. A thorough understanding of these



principles is the bedrock of innovation, whether in the pursuit of new medicines, advanced materials, or novel sensory experiences.

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